1-[4-(iso-Pentylthio)phenyl]ethanol
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Overview
Description
1-[4-(iso-Pentylthio)phenyl]ethanol is an organic compound with the molecular formula C13H20OS. It is characterized by the presence of a phenyl ring substituted with an iso-pentylthio group and an ethanol group. This compound is used primarily in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(iso-Pentylthio)phenyl]ethanol typically involves the reaction of 4-bromothiophenol with iso-pentyl bromide in the presence of a base to form 4-(iso-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(iso-Pentylthio)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 1-[4-(iso-Pentylthio)phenyl]ethanone.
Reduction: Formation of 1-[4-(iso-Pentylthio)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-[4-(iso-Pentylthio)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The iso-pentylthio group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methylthio)phenyl]ethanol
- 1-[4-(Ethylthio)phenyl]ethanol
- 1-[4-(Propylthio)phenyl]ethanol
Uniqueness
1-[4-(iso-Pentylthio)phenyl]ethanol is unique due to the presence of the iso-pentylthio group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
1-[4-(3-methylbutylsulfanyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOPVPUFSYBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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